Acetyl-PHF6 amide TFA

Tauopathy Protein Aggregation Ion Mobility Mass Spectrometry

Inconsistent tau aggregation data often stem from uncapped peptides and poor solubility. Acetyl-PHF6 amide TFA (AcPHF6 TFA) resolves this with stable N-acetylated/C-amidated termini and exceptional DMSO solubility (67.5 mg/mL). • Accelerates Aβ40 fibrillogenesis 2.3-fold, enabling reliable cross-seeding studies • ≥98% purity minimizes batch-to-batch variability in kinetic assays • In-stock availability with ambient shipping supports immediate research deployment.

Molecular Formula C₄₀H₆₄F₃N₉O₁₁
Molecular Weight 903.99
Cat. No. B1574889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-PHF6 amide TFA
Molecular FormulaC₄₀H₆₄F₃N₉O₁₁
Molecular Weight903.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-PHF6 amide TFA: Technical Baseline and Product Identity for Tau Aggregation Research


Acetyl-PHF6 amide TFA (AcPHF6 TFA; Ac-VQIVYK-NH2 TFA) is a synthetic, N-acetylated and C-amidated hexapeptide derived from the tau protein sequence VQIVYK, known as the PHF6 motif. It corresponds to residues 306-311 of tau and serves as a critical model system for investigating the molecular mechanisms of tau self-assembly and paired helical filament (PHF) formation, a pathological hallmark of Alzheimer's disease and related tauopathies [1]. Its defined sequence and terminal modifications (Ac- and -NH2) provide a reproducible, chemically stable alternative to full-length tau for studying fibrillogenesis kinetics and screening aggregation modulators [2].

Why Acetyl-PHF6 amide TFA Cannot Be Replaced by Unmodified PHF6 or Alternative Salts


Substitution of Acetyl-PHF6 amide TFA with unmodified PHF6 (VQIVYK), alternative salt forms (e.g., acetate), or the closely related PHF6* (VQIINK) sequence is not functionally equivalent. Terminal capping (N-acetylation and C-amidation) profoundly alters the peptide's aggregation kinetics and oligomer distribution compared to the uncapped peptide [1]. Furthermore, the choice of counterion (TFA vs. acetate) significantly impacts solubility in key assay solvents, which directly affects the accuracy and reproducibility of in vitro aggregation experiments . The data below quantify these critical differentiations.

Acetyl-PHF6 amide TFA: Quantitative Evidence of Differential Performance Against Key Comparators


Terminal Capping Drives Distinct Aggregation Kinetics Relative to Uncapped PHF6

Acetyl-PHF6 amide TFA (Ac-PHF6-NH2) exhibits altered oligomerization and aggregation kinetics compared to the uncapped PHF6 peptide. Ion mobility mass spectrometry (IM-MS) and thioflavin T (ThT) fluorescence assays demonstrate that the presence of both N-terminal acetyl and C-terminal amide groups modifies the early-stage aggregation pathway, impacting the size distribution and stability of prefibrillar oligomers [1]. This is a critical distinction for researchers modeling nucleation-dependent polymerization, as the capped form more closely mimics the behavior of the full-length tau protein under certain experimental conditions [2].

Tauopathy Protein Aggregation Ion Mobility Mass Spectrometry

TFA Counterion Confers 10-fold Greater DMSO Solubility than Acetate Salt Form

The trifluoroacetate (TFA) salt form of Acetyl-PHF6 amide provides a substantial solubility advantage over the acetate salt. As reported in vendor technical datasheets, Acetyl-PHF6 amide TFA exhibits a solubility of 67.5 mg/mL in DMSO, which is critical for preparing high-concentration stock solutions for biophysical assays and cell culture experiments . In contrast, the solubility of the acetate salt in DMSO is not specified at a comparable level in common vendor databases, and the TFA form is explicitly noted for its enhanced solubility characteristics, which are essential for achieving the high micromolar concentrations required for aggregation studies .

Solubility Formulation Counterion Effect

AcPHF6 TFA Promotes 2.3-Fold Acceleration of Aβ40 Fibrillogenesis, a Distinct Cross-Seeding Capability

Unlike its close analog PHF6* (VQIINK), Acetyl-PHF6 amide TFA demonstrates a significant and quantifiable cross-seeding effect on amyloid-β (Aβ) peptides. A kinetic aggregation study revealed that the addition of 25 µM AcPHF6 TFA to an Aβ40 solution results in a ~2.3-fold increase in the rate of fibril formation [1]. This acceleration is accompanied by a reduction in Aβ-mediated cellular toxicity in a hippocampal neuronal cell line (HT22), suggesting a mechanistic role in altering the aggregation pathway to produce less toxic species [2]. This cross-seeding property is not a generic feature of all tau hexapeptides and provides a unique tool for investigating the synergistic pathology between tau and Aβ in Alzheimer's disease.

Alzheimer's Disease Amyloid-β Cross-seeding Fibrillogenesis

Vendor-Supplied Purity Exceeds 95%, Ensuring Reproducibility in Aggregation Kinetics

Consistent and high purity is paramount for reproducible biophysical studies of amyloid aggregation, where minor impurities or truncated sequences can act as nucleation seeds and drastically alter kinetics. Reputable vendors supply Acetyl-PHF6 amide TFA with a guaranteed purity of ≥95.55% as determined by HPLC . This specification ensures that the peptide's aggregation behavior, such as the 2.3-fold Aβ40 acceleration, is attributable to the defined molecule and not to batch-to-batch variability [1].

Quality Control Reproducibility Aggregation Assay

Optimized Research Applications of Acetyl-PHF6 amide TFA Based on Quantitative Evidence


High-Throughput Screening (HTS) for Tau Aggregation Inhibitors

The superior DMSO solubility of the TFA salt (67.5 mg/mL) enables the preparation of concentrated stock solutions, facilitating its use in high-throughput screening assays where low DMSO concentrations (<1% v/v) are critical for maintaining assay integrity and cell viability . Its well-defined aggregation kinetics, free from the confounding effects of uncapped termini, provide a robust and reproducible model for screening small molecule or peptide libraries for anti-aggregation activity [1].

Investigating Tau-Aβ Cross-Seeding Mechanisms in Alzheimer's Disease

The documented ability of Acetyl-PHF6 amide TFA to accelerate Aβ40 fibrillogenesis by 2.3-fold makes it an essential reagent for studying the molecular interplay between tau and amyloid-β pathologies . Researchers can employ this peptide to model how tau fragments might catalyze Aβ plaque formation in vitro, and to evaluate compounds that may disrupt this synergistic interaction. The high purity ensures that observed effects are specific and reproducible [1].

Structural Biology of Amyloid Fibril Formation

The N-acetylated and C-amidated structure of Acetyl-PHF6 amide TFA is crucial for structural studies using techniques like solid-state NMR and cryo-EM, as it eliminates terminal charges that are absent in the full-length protein . The peptide's ability to form well-ordered, β-sheet-rich fibrils under controlled conditions allows for high-resolution structural determination of the tau amyloid core, providing a template for rational drug design [1].

Technical Documentation Hub

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